molecular formula C8H12N2O3 B15259802 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid

Cat. No.: B15259802
M. Wt: 184.19 g/mol
InChI Key: OMICAFQIONMGFY-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions, linked to a 2-hydroxypropanoic acid moiety. This compound shares structural similarities with salvianolic acids, such as danshensu [(R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid], which contains a phenolic core instead of a pyrazole . The replacement of the dihydroxyphenyl group with a dimethylpyrazole ring likely alters its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)3-7(11)8(12)13/h4,7,11H,3H2,1-2H3,(H,12,13)

InChI Key

OMICAFQIONMGFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable reagents to introduce the hydroxypropanoic acid group. One common method involves the use of 3-bromopropanoic acid as a starting material, which undergoes nucleophilic substitution with 1,5-dimethyl-1H-pyrazole under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid.

    Reduction: Regeneration of the hydroxypropanoic acid moiety.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxypropanoic acid moiety can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrazole-Based Carboxylic Acid Derivatives

Key Structural Features
  • Pyrazole substituents: The 1,5-dimethyl group on the pyrazole ring distinguishes this compound from analogs like (E)-2-(benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d), which incorporates a chloropyridazine moiety .
  • Functional groups: The presence of a hydroxyl group on the propanoic acid chain contrasts with derivatives such as E-4d and E-4b, which feature benzoylamino or triazolopyridazine substituents .
Hydrogen Bonding Potential

The hydroxyl group in 3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid enhances its capacity for hydrogen bonding, a critical factor in crystallization and solubility. This contrasts with compounds like E-4d, where the benzoylamino group may prioritize hydrophobic interactions over hydrogen bonding .

Triazolo-Pyrimidine and Pyridazine Derivatives

Compounds such as 3-[7-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid () exhibit extended aromatic systems (triazolo-pyrimidine), increasing molecular weight and complexity. These structural differences may enhance binding affinity in biological systems but reduce synthetic accessibility compared to the simpler pyrazole-hydroxypropanoic acid framework .

Salvianolic Acid Analogs

Danshensu, the core structure of salvianolic acids, shares the 2-hydroxypropanoic acid moiety but replaces the pyrazole with a dihydroxyphenyl group. This phenolic structure confers antioxidant properties, whereas the pyrazole in the target compound may favor interactions with enzymes or receptors associated with heterocyclic recognition .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight Functional Groups Key Properties
This compound C₈H₁₂N₂O₃ 1,5-dimethylpyrazole, hydroxyl 184.19 g/mol Carboxylic acid, hydroxyl Enhanced H-bonding, moderate solubility
E-4d C₁₉H₁₆ClN₅O₃ 6-chloropyridazine, benzoylamino 405.81 g/mol Carboxylic acid, amide Hydrophobic interactions
3-[7-(1,5-dimethyl-1H-pyrazol-4-yl)-triazolo-pyrimidin-2-yl]propanoic acid C₁₄H₁₃N₇O₂ Triazolo-pyrimidine, dimethylpyrazole 311.30 g/mol Carboxylic acid, triazole High binding affinity
Danshensu C₉H₁₀O₅ 3,4-dihydroxyphenyl 198.18 g/mol Carboxylic acid, catechol Antioxidant activity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s simpler structure may offer advantages in synthesis and purification compared to triazolo-pyrimidine derivatives .
  • Crystallography : The hydroxyl group facilitates crystallization, as evidenced by the use of SHELX programs for structural determination in related compounds .

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